1-(4-Iodophenoxy)-2-methoxybenzene

描述

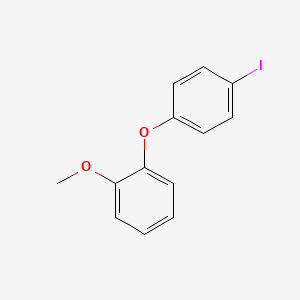

Chemical Structure: 1-(4-Iodophenoxy)-2-methoxybenzene is a diaryl ether derivative characterized by a central benzene ring substituted with a methoxy group (-OCH₃) at the ortho-position and a 4-iodophenoxy group (-O-C₆H₄-I) at the para-position.

Availability: As per , this compound (CAS Ref: 10-F778863) is listed as discontinued by CymitQuimica, with discontinued quantities ranging from 500 mg to 5 g.

属性

IUPAC Name |

1-iodo-4-(2-methoxyphenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVNCPWOQYKDHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenoxy)-2-methoxybenzene typically involves the reaction of 4-iodophenol with 2-methoxybenzene under specific conditions. One common method is the nucleophilic substitution reaction where 4-iodophenol reacts with 2-methoxybenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: 1-(4-Iodophenoxy)-2-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The iodine atom can be reduced to form a phenol derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of 4-iodophenoxy-2-methoxybenzoic acid.

Reduction: Formation of 4-iodophenoxy-2-methoxyphenol.

Substitution: Formation of 4-aminophenoxy-2-methoxybenzene or 4-thiophenoxy-2-methoxybenzene.

科学研究应用

1-(4-Iodophenoxy)-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty polymers and materials with unique properties.

作用机制

The mechanism by which 1-(4-Iodophenoxy)-2-methoxybenzene exerts its effects depends on its specific application. In biological systems, the iodine atom can facilitate the formation of radiolabeled compounds, which can be used for imaging and diagnostic purposes. The phenoxy and methoxy groups may interact with specific molecular targets, influencing various biochemical pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogenated Methoxybenzene Derivatives

4-Iodo-1-methoxy-2-methylbenzene ()

- Structure: Contains a methyl group (-CH₃) at the ortho-position instead of the phenoxy group.

- Synonym: 2-Methyl-4-iodoanisole.

- Key Differences: The absence of the phenoxy group reduces steric hindrance and alters electronic properties. Methyl substitution may enhance lipophilicity compared to the bulkier phenoxy group in 1-(4-Iodophenoxy)-2-methoxybenzene.

- Applications : Used as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems.

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene ()

- Structure : Features a methoxymethoxy (-OCH₂OCH₃) group at the ortho-position and iodine at the para-position.

- Molecular Formula : C₉H₁₁IO₃.

- Likely exhibits different solubility profiles compared to this compound.

Phenoxy-Substituted Methoxybenzene Analogs

1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene (DBMB) ()

- Structure: Contains a dibenzimidazolylpropyl group instead of the iodophenoxy group.

- Biological Activity: Inhibits Syk kinase, a key enzyme in NF-κB signaling, reducing pro-inflammatory mediators like NO and PGE₂ by up to 60% at 50 µM . Shows dose-dependent anti-inflammatory effects in LPS-stimulated macrophages.

- Key Differences: The dibenzimidazole moiety enables direct interaction with kinase ATP-binding pockets, a mechanism absent in this compound. Higher molecular weight (C₂₅H₂₂N₄O vs. C₁₃H₁₁IO₂) alters pharmacokinetic properties.

1-(Azidomethyl)-2-methoxybenzene ()

- Structure : Substituted with an azidomethyl (-CH₂N₃) group.

- Synthesis : Prepared from 1-(chloromethyl)-2-methoxybenzene via NaN₃ substitution (86% yield).

- Key Differences: The azide group enables click chemistry applications, unlike the iodophenoxy group. Lower molecular weight (C₈H₉N₃O vs. C₁₃H₁₁IO₂) and distinct reactivity.

Nitro- and Fluoro-Substituted Derivatives

1-Iodo-4-methoxy-2-nitrobenzene ()

- Structure: Nitro (-NO₂) group at the ortho-position.

- Crystallography : Exhibits halogen bonding (I···O interactions) due to iodine and nitro groups .

- Key Differences: Nitro groups enhance electrophilicity, making this compound more reactive in substitution reactions. Lacks the ether linkage present in this compound.

1-(2-Fluoropropyl)-2-methoxybenzene ()

- Structure : Fluorine substituent on a propyl chain.

- NMR Data : ¹⁹F and ¹³C NMR spectra confirm fluorination.

- Key Differences: Fluorine’s electronegativity and small size alter electronic and steric properties compared to iodine.

Data Table: Structural and Functional Comparison

Research Implications

- This compound’s iodine atom may facilitate radioimaging applications, though this is unexplored in the provided evidence.

- DBMB’s Syk inhibition highlights the importance of heterocyclic substituents in targeting inflammatory pathways, suggesting structural optimization opportunities for this compound.

- Substituent electronegativity (e.g., iodine vs. fluorine) significantly impacts reactivity and biological targeting .

生物活性

1-(4-Iodophenoxy)-2-methoxybenzene, also known as 4-iodophenyl 2-methoxyphenyl ether , is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of iodine and methoxy groups, which may influence its pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic potentials, and related case studies.

- Chemical Formula : CHIO

- Molecular Weight : 304.13 g/mol

- IUPAC Name : this compound

- CAS Number : 26369339

The biological activity of this compound can be attributed to its interaction with various biological targets. The iodine atom can enhance lipophilicity, potentially allowing the compound to penetrate cell membranes more effectively. The methoxy group may contribute to the modulation of receptor activity or enzyme inhibition.

Potential Mechanisms:

- Receptor Modulation : The compound may act on specific receptors involved in signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes that play critical roles in disease processes, such as kinases or phosphatases.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies have shown that aryl ethers can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial functions .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study on related compounds demonstrated effective inhibition against a range of bacterial strains, indicating that modifications in the phenyl ether structure could enhance antibacterial efficacy .

Case Study 1: Anticancer Activity

In a study published in Cancer Research, derivatives of phenoxy compounds were evaluated for their ability to inhibit tumor growth in vitro and in vivo. Results indicated that compounds with iodine substitutions showed enhanced activity against breast cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Case Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on various aryl ethers, including those with iodine substitutions. The findings revealed that compounds structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Data Table: Biological Activity Summary

常见问题

Basic Research Question

- Biological Activity : Methoxy-iodoarenes exhibit moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), though less potent than fluoro-nitro analogs .

- Materials Science : The iodine atom enhances dielectric properties in liquid crystals (Δε = +3.2 vs. non-iodinated derivatives), making it suitable for optoelectronic devices .

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation of iodinated vapors .

- Waste Disposal : Collect halogenated waste separately and neutralize with 10% sodium thiosulfate before disposal .

- Spill Management : Absorb with vermiculite, seal in containers, and label for hazardous waste processing .

How can researchers address low yields in multistep syntheses involving this compound intermediates?

Advanced Research Question

- Optimization Strategies :

- Troubleshooting : LC-MS monitoring identifies byproducts like deiodinated species; adding radical scavengers (TEMPO) suppresses undesired pathways .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Advanced Research Question

- HPLC-DAD : Reverse-phase C18 columns (MeCN:H₂O = 70:30) detect impurities <0.1% (LOD = 0.05 µg/mL) .

- GC-MS : Validates volatile byproducts (e.g., residual iodophenol) with EI ionization and NIST library matching .

- Elemental Analysis : Confirms iodine content (theoretical 28.5%; deviations >2% indicate incomplete substitution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。